molecular formula C13H17N3S B2686225 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine CAS No. 870693-07-5

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

Cat. No.: B2686225
CAS No.: 870693-07-5
M. Wt: 247.36
InChI Key: KWYWXJMTLIFSKE-UHFFFAOYSA-N
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Description

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is a chemical compound with the CAS Number: 870693-07-5. It has a linear formula of C13H17N3S .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H17N3S/c1-9-4-6-10(7-5-9)12-11(8-16(2)3)17-13(14)15-12/h4-7H,8H2,1-3H3,(H2,14,15). This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 247.36 . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Structural Analysis

Research into thiazole derivatives, including those similar to 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine, focuses on the synthesis and structural analysis of these compounds due to their potential in various applications. One study details the synthesis and X-ray crystallography of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, highlighting the importance of structural analysis in understanding the properties of these compounds (Malinovskii et al., 2000).

Antimicrobial and Antifungal Activity

Several thiazole derivatives have been evaluated for their antimicrobial and antifungal activities. One study synthesized a novel series of thiazolidinone derivatives and evaluated their in vitro antifungal activity, showing potential against Candida albicans (Sangshetti et al., 2014). Another research synthesized thiazolidinones as antimicrobial agents, demonstrating significant activity against a range of bacterial and fungal strains (Patel et al., 2012).

CDK Inhibition and Cancer Research

Compounds structurally related to this compound have been explored for their potential in cancer therapy, particularly as cyclin-dependent kinase (CDK) inhibitors. A study reported the synthesis and biological activity of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as potent CDK2 inhibitors, showcasing their role in antiproliferative and proapoptotic effects (Wang et al., 2004).

Material Science and Corrosion Inhibition

Thiazole derivatives have also found applications in material science, such as corrosion inhibitors. A study on benzothiazole derivatives demonstrated their efficiency in inhibiting steel corrosion in HCl solution, offering insights into the adsorption mechanism and the correlation between theoretical and experimental results (Hu et al., 2016).

Properties

IUPAC Name

5-[(dimethylamino)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-9-4-6-10(7-5-9)12-11(8-16(2)3)17-13(14)15-12/h4-7H,8H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYWXJMTLIFSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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